3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine
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Overview
Description
3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy moiety, which is further linked to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with azetidine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, phase transfer catalysts such as crown ethers can be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and chloro groups but lacks the azetidine ring.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Contains a benzoic acid moiety instead of the azetidine ring.
Uniqueness
3-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)azetidine is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMOEJBQDUXICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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